2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Overview
Description
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is a compound used in peptide synthesis. It is a derivative of ornithine, an amino acid, and is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the assembly of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid involves multiple steps. Initially, the amino group of ornithine is protected with the Boc group. This is typically achieved by reacting ornithine with di-tert-butyl dicarbonate [(Boc)2O] in the presence of a base such as triethylamine. The next step involves the protection of the N-terminal with the Fmoc group, which is done by reacting the Boc-protected ornithine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) are often employed, where the peptide chain is assembled step-by-step on a solid support .
Chemical Reactions Analysis
Types of Reactions
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid undergoes several types of chemical reactions, primarily involving the removal of protecting groups. The Fmoc group is typically removed using a base such as piperidine, while the Boc group is removed using an acid like trifluoroacetic acid (TFA) .
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF)
Boc Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM)
Major Products Formed
The major products formed from these reactions are the deprotected amino acids, which can then be used in further peptide synthesis steps .
Scientific Research Applications
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Medicine: Plays a role in the development of peptide-based drugs and vaccines.
Industry: Used in the production of synthetic peptides for various industrial applications
Mechanism of Action
The mechanism of action of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protecting groups are selectively removed to allow the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc and Boc protected amino acid used in peptide synthesis.
Fmoc-Arg(Pbf)-OH: Similar in function but uses the Pbf group for protection.
Fmoc-Glu(OtBu)-OH: Uses the OtBu group for protection.
Uniqueness
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is unique due to its specific combination of protecting groups and its derivation from ornithine. This combination allows for selective deprotection and incorporation into peptides, making it a valuable tool in peptide synthesis .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-14-22(23(29)30)28(4)25(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYJGTKBQHBSDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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